molecular formula C11H7N3OS2 B1418193 3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol CAS No. 1325303-97-6

3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol

Cat. No. B1418193
CAS RN: 1325303-97-6
M. Wt: 261.3 g/mol
InChI Key: XTGJCYPKZCVHBS-UHFFFAOYSA-N
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Description

“3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol” is a chemical compound with the CAS Number: 1325303-97-6 . It has a molecular weight of 262.34 .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, the synthesis of (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl) prop-2-en-1-one 3, a compound used as a starting compound to synthesize novel pyrimidine-2-thiol, pyrazole, pyran derivatives . Chalcones 3 was prepared by condensation of 3-acetylpyridine with thiophene 2-carboxaldehyde which reacted with thiourea to obtain pyrimidinthiol derivative 4 .


Molecular Structure Analysis

The molecular structure of “3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol” can be represented by the Inchi Code: 1S/C11H8N3OS2/c16-11-7 (3-1-5-12-11)10-13-9 (14-15-10)8-4-2-6-17-8/h1-6,17H, (H,12,16) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol” include a molecular weight of 262.34 .

Scientific Research Applications

Medicinal Chemistry

Thiophene-based analogs, such as “3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol”, have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene derivatives exhibit many pharmacological properties such as anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic properties .

Industrial Chemistry

Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . This suggests that “3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol” could potentially be used in this field.

Material Science

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . They are also used in the fabrication of organic light-emitting diodes (OLEDs) . This indicates that “3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol” could be used in the development of new materials for these applications.

IGF-1R Kinase Inhibitors

A series of novel 3-(thiophen/thiazole-2-ylthio)pyridine derivatives were designed and synthesized as IGF-1R tyrosine kinase inhibitors . This suggests that “3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol” could potentially be used in this field.

Fluorescent Chemosensors

The synthesized pyrene-conjugated hybrid ligand can serve as a potential fluorescent chemosensor for the selective and specific detection of Fe 3+ ions . This suggests that “3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol” could potentially be used in the development of new fluorescent chemosensors.

Synthesis of Anticancer Agents

2-Butylthiophene is used as a raw material in the synthesis of anticancer agents . This suggests that “3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol” could potentially be used in the synthesis of new anticancer agents.

Synthesis of Anti-atherosclerotic Agents

2-Octylthiophene is used in the synthesis of anti-atherosclerotic agents . This suggests that “3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol” could potentially be used in the synthesis of new anti-atherosclerotic agents.

Development of Insecticides

Thiophene derivatives also act as metal complexing agents and are used in the development of insecticides . This suggests that “3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol” could potentially be used in the development of new insecticides.

Mechanism of Action

properties

IUPAC Name

3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3OS2/c16-11-7(3-1-5-12-11)10-13-9(14-15-10)8-4-2-6-17-8/h1-6H,(H,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTGJCYPKZCVHBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=S)C(=C1)C2=NC(=NO2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol
Reactant of Route 2
3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol
Reactant of Route 3
3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol
Reactant of Route 4
3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol
Reactant of Route 5
3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol
Reactant of Route 6
3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol

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